molecular formula C19H21N3O5 B2986395 N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1103516-56-8

N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide

Cat. No.: B2986395
CAS No.: 1103516-56-8
M. Wt: 371.393
InChI Key: KNAOVNPUYSIXSJ-UHFFFAOYSA-N
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Description

N1-(3,4,5-Trimethoxyphenyl)indoline-1,2-dicarboxamide is a synthetic small molecule characterized by an indoline core substituted with two carboxamide groups.

Properties

IUPAC Name

1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-25-15-9-12(10-16(26-2)17(15)27-3)21-19(24)22-13-7-5-4-6-11(13)8-14(22)18(20)23/h4-7,9-10,14H,8H2,1-3H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAOVNPUYSIXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxyaniline and indoline-1,2-dicarboxylic acid.

    Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 3,4,5-trimethoxyaniline and the carboxylic acid group of indoline-1,2-dicarboxylic acid. This is usually achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell growth and survival.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts critical cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Structure Variations

a. Indoline vs. Pyrrolidine Derivatives The compound N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide () shares the dicarboxamide motif but replaces the indoline core with pyrrolidine. The pyrrolidine derivative demonstrated potent TRPV1 antagonism (IC₅₀ < 100 nM), suggesting that the dicarboxamide group is critical for receptor interaction, while the heterocyclic core modulates selectivity .

b. Indoline vs. Isoxazolidine Derivatives
describes 3,4,5-trimethoxyphenyl-substituted isoxazolidines with nitro and alkyl/trichloromethyl groups. These compounds exhibit varied yields (17–73%) and physical states (crystalline vs. oily), highlighting the influence of substituents on stability. Quantum chemical calculations (B3LYP/6-31G(d)) revealed distinct conformational preferences, which may correlate with bioactivity differences compared to the planar indoline core of the target compound .

Substituent Modifications

a. Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl moiety is a recurring feature in bioactive molecules. For example:

  • Antifungal Thiadiazoles/Oxadiazoles : Sulfonyl derivatives (e.g., 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole) showed potent antifungal activity, attributed to the electron-withdrawing sulfonyl group enhancing target binding .
  • Piperlongumine Metabolites : Demethylation of the trimethoxyphenyl group (M1 metabolite) in piperlongumine reduces metabolic stability, suggesting that methoxy groups in the target compound may undergo similar modifications, impacting pharmacokinetics .

b.

Table 1: Comparative Data on Key Compounds

Compound Name Core Structure Key Substituents Bioactivity/Notes Reference
N1-(3,4,5-Trimethoxyphenyl)indoline-1,2-dicarboxamide Indoline 3,4,5-Trimethoxyphenyl, dicarboxamide Unknown (structural analog data inferred)
N2-Methyl derivative (CAS 1101640-87-2) Indoline N2-methyl group Improved metabolic stability?
N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide Pyrrolidine Isoquinolinyl, phenyl TRPV1 antagonism (IC₅₀ < 100 nM)
5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-thiadiazole Thiadiazole Sulfonyl, trimethoxyphenyl Antifungal (e.g., Candida spp.)
3,4-cis-4,5-trans-Isoxazolidine (3b) Isoxazolidine Nitro, propyl 73% yield, crystalline (104–105°C)

Metabolic and Stability Considerations

The trimethoxyphenyl group is prone to demethylation (as seen in piperlongumine), which could reduce the target compound’s bioavailability . Methylation at the N2-position (CAS 1101640-87-2) may mitigate this by sterically protecting the carboxamide group .

Biological Activity

N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide is a synthetic compound classified under indole derivatives, which are significant in medicinal chemistry due to their diverse biological activities. This compound features a trimethoxyphenyl group known for its pharmacological properties, attached to an indoline-1,2-dicarboxamide scaffold. The synthesis typically involves coupling 3,4,5-trimethoxyaniline with indoline-1,2-dicarboxylic acid using coupling reagents like EDCI and HOBt under mild conditions.

The biological activity of this compound is primarily attributed to its interaction with several key molecular targets:

  • Tubulin : Inhibits polymerization essential for cell division.
  • Heat Shock Protein 90 (Hsp90) : Affects protein folding and stability.
  • Thioredoxin Reductase (TrxR) : Involved in redox regulation.
  • Histone Lysine-Specific Demethylase 1 (HLSD1) : Regulates gene expression through epigenetic modification.
  • Activin Receptor-Like Kinase-2 (ALK2) : Plays a role in cellular signaling.
  • P-glycoprotein (P-gp) : Affects drug transport across cell membranes.
  • Platelet-Derived Growth Factor Receptor β : Involved in cell growth and development.

These interactions lead to significant cellular effects such as cell cycle arrest and apoptosis in cancer cells .

The compound demonstrates notable anti-cancer effects by effectively inhibiting key proteins involved in cancer progression. Its multi-targeting capability allows it to disrupt various biochemical pathways:

Target ProteinEffect
TubulinDisruption of microtubule dynamics
Hsp90Inhibition of client protein maturation
TrxRAlteration of redox balance
HLSD1Modification of histone methylation
ALK2Modulation of signaling pathways
P-gpIncreased bioavailability of co-administered drugs

Cellular Effects

This compound has been shown to induce apoptosis in various cancer cell lines. The compound's ability to influence multiple signaling pathways contributes to its potential as an anti-cancer agent. Notably, it has demonstrated efficacy against resistant cancer cell lines where traditional therapies fail .

Anti-Cancer Activity

In a study evaluating the anti-cancer properties of this compound:

  • Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values in the low micromolar range across all tested lines. Notably, it showed enhanced potency compared to standard chemotherapeutic agents.

In Vivo Studies

In vivo studies have further confirmed the compound's efficacy:

  • Model : Xenograft models using MCF-7 cells.
  • Findings : Administration of the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within treated tumors.

Mechanistic Insights

Research utilizing molecular docking studies has revealed that this compound binds effectively to the active sites of its target proteins. This binding affinity correlates with its observed biological activity and suggests potential for further optimization in drug design .

Q & A

Q. Advanced Optimization

  • Yield Improvement : Pre-activation of reactants via microwave-assisted synthesis or transition-metal catalysis (e.g., Ru complexes) may enhance efficiency .
  • Quantum Chemical Modeling : Hybrid DFT methods (e.g., B3LYP/6-31G(d)) predict transition-state energetics to guide stereoselective synthesis .

Q. Table 1. Representative Synthetic Yields and Conditions

CompoundSubstituent (R)Yield (%)Isomer TypeConditions
3bPropyl733,4-cis-4,5-transEthanol reflux
4bPropyl173,4-trans-4,5-transEthanol, RT
3cTrichloromethyl673,4-cis-4,5-transEthanol reflux

What spectroscopic and computational techniques are critical for structural elucidation of N1-(3,4,5-trimethoxyphenyl)indoline derivatives?

Q. Basic Characterization

  • ¹H/¹³C NMR : Assign methoxy (-OCH3) protons (δ 3.6–3.8 ppm) and aromatic protons (δ 6.5–7.2 ppm) to confirm substitution patterns .
  • HR-MS : Validates molecular formula (e.g., C12H16O5 for propanoic acid derivatives) .

Q. Advanced Analysis

  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in Na[trans-RuCl4(DMSO)(PyrDiaz)] complexes) .
  • Molecular Dynamics (MD) Simulations : Predict conformational stability of the 3,4,5-trimethoxyphenyl group in solvent environments .

How does the 3,4,5-trimethoxyphenyl moiety influence tubulin polymerization inhibition, and what assays validate this mechanism?

Basic Mechanism
The trimethoxyphenyl group binds the colchicine site on β-tubulin, disrupting microtubule dynamics. Derivatives like 3-((3,4,5-trimethoxyphenyl)thio)-1H-indole exhibit IC50 values in the nanomolar range against cancer cell lines (e.g., HeLa) .

Q. Advanced Experimental Design

  • In Vitro Tubulin Polymerization Assay : Monitor turbidity changes at 350 nm to quantify inhibition kinetics .
  • Cell Cycle Analysis : Flow cytometry to assess G2/M arrest (e.g., >80% HeLa cell arrest at 20–50 nM) .
  • Resistance Profiling : Test against P-glycoprotein-overexpressing lines (e.g., NCI/ADR-RES) to evaluate bypass of multidrug resistance .

Q. Table 2. Biological Activity of Select Derivatives

CompoundIC50 (nM)Cell LineMechanism
6,7-Dichloro-3-(trimethoxyphenylthio)72NIH3T3 Shh-Light IIHedgehog pathway inhibition
6-Methoxy-3-(trimethoxyphenylthio)38NCI/ADR-RESTubulin binding

What computational strategies predict the binding affinity of N1-(3,4,5-trimethoxyphenyl)indoline derivatives to therapeutic targets?

Q. Basic Docking Approaches

  • AutoDock/Vina : Screen against tubulin’s colchicine site (PDB: 1SA0) using Lamarckian genetic algorithms .

Q. Advanced Workflows

  • Hybrid QM/MM : Combine DFT (B3LYP) for ligand optimization with molecular mechanics for protein flexibility .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methoxy vs. chloro) .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced anticancer activity?

Q. Basic SAR Insights

  • Methoxy Positioning : 3,4,5-Trimethoxy substitution maximizes tubulin binding vs. mono-/dimethoxy analogs .
  • Indoline Core Modifications : Sulfonamide vs. dicarboxamide groups alter solubility and membrane permeability .

Q. Advanced Strategies

  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate with E3 ligase ligands (e.g., thalidomide) to degrade tubulin .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., propanoic acid derivatives) .

What analytical challenges arise in quantifying N1-(3,4,5-trimethoxyphenyl)indoline derivatives in biological matrices?

Q. Basic Methodology

  • HPLC-UV : Use C18 columns with mobile phases (ACN:0.1% TFA) for separation .

Q. Advanced Solutions

  • LC-HRMS/MS : Detect low-abundance metabolites (e.g., methyl ester derivatives) with <1 ng/mL sensitivity .
  • Stable Isotope Labeling : Synthesize deuterated analogs (e.g., CD3-methoxy groups) as internal standards .

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